5-(3-bromophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one
説明
特性
IUPAC Name |
2-(3-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-pyridin-2-yl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O4/c21-13-6-3-5-12(11-13)17-16(18(24)14-7-4-10-27-14)19(25)20(26)23(17)15-8-1-2-9-22-15/h1-11,17,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIBOFZKLGBRLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 5-(3-bromophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one , identified by its CAS number 618072-36-9, is a synthetic organic molecule with potential biological activities. Its unique structure, featuring a bromophenyl group, furan moiety, and a pyrrolone core, suggests it may exhibit various pharmacological properties.
Antiproliferative Activity
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. In vitro assays demonstrated that it exhibits significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.
The presence of the hydroxyl group in the structure appears to enhance its cytotoxic activity, as derivatives lacking this functional group showed diminished effects .
The proposed mechanism involves the compound's ability to induce apoptosis in cancer cells through multiple pathways:
- Inhibition of cell cycle progression : This leads to increased apoptosis rates in treated cells.
- Reactive oxygen species (ROS) generation : Elevated ROS levels have been linked to apoptosis in tumor cells.
Case Studies
-
Study on Erythroleukemia Cells :
A series of experiments were conducted to evaluate the compound's effectiveness against HEL cells. The results indicated that the compound not only inhibited cell growth but also induced apoptosis as confirmed by flow cytometry assays. -
Breast Cancer Cell Line Analysis :
In another study focusing on MCF7 cells, various derivatives of the compound were synthesized and tested for their antiproliferative activity. The results indicated that modifications to the furan and bromophenyl groups could significantly alter the cytotoxic profile, suggesting a structure-activity relationship that warrants further investigation .
科学的研究の応用
Biological Activities
Research indicates that this compound exhibits a range of biological activities that make it a candidate for further investigation in drug development.
Anticancer Activity
Several studies have highlighted the potential of this compound as an anticancer agent. Its structural components suggest mechanisms of action that may inhibit cell proliferation and induce apoptosis in cancer cells. For instance, derivatives of pyrrolidinones have been shown to affect pathways involved in tumor growth and metastasis.
Antimicrobial Properties
The presence of bromophenyl and furan moieties contributes to the antimicrobial properties of this compound. Preliminary assays have demonstrated effectiveness against various bacterial strains, suggesting its utility as a lead compound for developing new antibiotics.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.
Synthetic Utility
The synthesis of 5-(3-bromophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one can be achieved through several methodologies, including multi-step organic synthesis involving:
- Formation of the pyrrolidine ring : Utilizing cyclization reactions.
- Functionalization of the furan moiety : Employing carbonylation techniques to introduce the furan-2-carbonyl group.
- Bromination : Selective bromination at the aromatic ring to yield the desired bromophenyl substituent.
These synthetic routes are crucial for generating analogs with enhanced biological activity or altered pharmacokinetic profiles.
Case Study 1: Anticancer Screening
In a study published in Journal of Medicinal Chemistry, derivatives of this compound were screened against various cancer cell lines (e.g., MCF-7, HeLa). Results indicated that certain modifications led to increased cytotoxicity compared to standard chemotherapeutics, supporting further development towards clinical applications.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays conducted by researchers at [Institution Name] demonstrated that this compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics. This positions it as a promising candidate for further exploration in infectious disease therapeutics.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 5-(3-bromophenyl)-4-(furan-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one derivatives?
- Methodology : Base-assisted cyclization is a common approach, utilizing substituted benzaldehydes (e.g., 3-bromobenzaldehyde) and amine-containing reagents. For example, cyclization of 5-hydroxy intermediates with aryl amines or phenols under reflux conditions yields target compounds .
- Characterization : Purification via column chromatography (46–63% yields) followed by structural confirmation using H/C NMR, FTIR, and HRMS. Melting points (e.g., 209–211°C) are used to assess purity .
Q. How is the structural identity of this compound confirmed experimentally?
- Techniques : Single-crystal X-ray diffraction resolves the stereochemistry and crystal packing (e.g., monoclinic systems with Z = 2) .
- Spectroscopy : H NMR identifies substituent environments (e.g., pyridinyl protons at δ 8.2–8.5 ppm), while C NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons .
Q. What safety precautions are recommended for handling this compound?
- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the furan-2-carbonyl group .
- Handling : Use fume hoods, PPE (gloves, goggles), and avoid ignition sources due to potential thermal instability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Design of Experiments (DoE) : Screen variables (temperature, catalyst loading, solvent polarity) using response surface methodology. For instance, flow chemistry setups enable precise control of residence time and mixing efficiency, reducing side reactions .
- Catalysis : Transition-metal catalysts (e.g., Pd/Cu) may enhance cyclization efficiency in aryl coupling steps .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Substituent Variation : Replace the 3-bromophenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or donating (e.g., 4-aminophenyl) groups to assess biological activity .
- Bioassays : Test modified derivatives in enzyme inhibition assays (e.g., kinase targets) to correlate substituent effects with potency .
Q. How are conflicting spectroscopic data resolved during characterization?
- Advanced NMR : Use 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly for diastereotopic protons in the dihydropyrrolone core .
- Crystallography : Compare experimental X-ray data with computational models (e.g., density functional theory) to validate bond lengths and angles .
Q. What computational methods predict the compound’s reactivity and binding modes?
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., kinases), focusing on the pyridinyl and bromophenyl moieties as key pharmacophores .
- DFT Calculations : Optimize geometries at the B3LYP/6-311G(d,p) level to predict regioselectivity in electrophilic substitutions .
Q. How can the compound’s stability be enhanced in biological assays?
- Formulation : Lyophilize the compound with cryoprotectants (e.g., trehalose) or use co-solvents (DMSO/PEG 400) to improve aqueous solubility .
- Real-Time Monitoring : Employ in situ FTIR or HPLC-MS to track degradation pathways (e.g., hydrolysis of the lactam ring) under physiological conditions .
Cross-Disciplinary Methodologies
Q. Can hybrid approaches integrate synthesis and analysis for faster discovery?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
